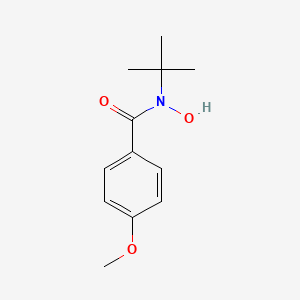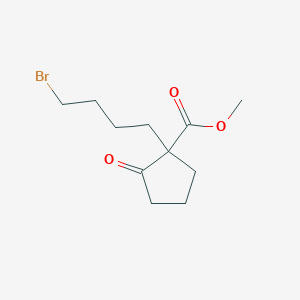![molecular formula C12H21BrO2 B14602659 2-[(7-Bromohept-5-EN-1-YL)oxy]oxane CAS No. 60851-93-6](/img/structure/B14602659.png)
2-[(7-Bromohept-5-EN-1-YL)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Bromohept-5-en-1-yl)oxy]oxane is a chemical compound with the molecular formula C12H21BrO2 It consists of a brominated heptene chain attached to an oxane ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane typically involves the reaction of 7-bromohept-5-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(7-Bromohept-5-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The double bond in the heptene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can also be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated heptane derivatives.
Applications De Recherche Scientifique
2-[(7-Bromohept-5-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the double bond in the heptene chain play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(7-Chlorohept-5-en-1-yl)oxy]oxane: Similar structure but with a chlorine atom instead of bromine.
2-[(7-Iodohept-5-en-1-yl)oxy]oxane: Similar structure but with an iodine atom instead of bromine.
2-[(7-Bromohept-4-en-1-yl)oxy]oxane: Similar structure but with the double bond at a different position.
Uniqueness
2-[(7-Bromohept-5-en-1-yl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs
Propriétés
Numéro CAS |
60851-93-6 |
|---|---|
Formule moléculaire |
C12H21BrO2 |
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
2-(7-bromohept-5-enoxy)oxane |
InChI |
InChI=1S/C12H21BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h2,5,12H,1,3-4,6-11H2 |
Clé InChI |
UKBYHHWWZYWGDB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCC=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)

![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)




![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

